N-Ethylnicotinamide
Description
Properties
IUPAC Name |
N-ethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-10-8(11)7-4-3-5-9-6-7/h3-6H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOAHASJYIUCBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195719 | |
| Record name | N-Ethylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4314-66-3 | |
| Record name | N-Ethylnicotinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4314-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethylnicotinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004314663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethylnicotinamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62008 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Ethylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ethylnicotinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.120 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ETHYLNICOTINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G18T31MNW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Schotten-Baumann Reaction
The Schotten-Baumann method is a classical approach for amide synthesis. In this reaction, nicotinoyl chloride reacts with ethylamine in the presence of a base such as sodium hydroxide. The reaction typically proceeds in a biphasic solvent system (e.g., water and dichloromethane) to facilitate the removal of hydrochloric acid byproduct.
Reaction Conditions :
-
Reactants : Nicotinoyl chloride (1.0 equiv), ethylamine (1.2 equiv)
-
Solvent : Dichloromethane/water (1:1 v/v)
-
Temperature : 0–5°C (to minimize side reactions)
-
Base : Aqueous NaOH (10%)
This method is favored for its simplicity and high purity but requires careful handling of nicotinoyl chloride, which is moisture-sensitive.
Nitrile Aminolysis
Adapting methodologies from nicotinamide synthesis, 3-cyanopyridine can undergo aminolysis with ethylamine in the presence of a catalyst. This route is advantageous for industrial scalability due to the availability of 3-cyanopyridine.
Procedure :
-
Reactants : 3-Cyanopyridine (1.0 equiv), ethylamine (2.0 equiv)
-
Catalyst : Raney nickel or palladium on carbon (5 wt%)
-
Solvent : Ethanol or methanol
-
Temperature : 60–80°C under reflux
-
Pressure : Atmospheric or slightly elevated (1–2 bar)
Mechanistic Insight :
The nitrile group undergoes nucleophilic attack by ethylamine, forming an intermediate imine that hydrolyzes to the amide. Catalytic hydrogenation may enhance reaction rates by facilitating intermediate stabilization.
Ester Aminolysis
Methyl nicotinate reacts with ethylamine under solvent-free conditions to produce this compound. This method, inspired by patents for analogous compounds, eliminates solvent use, simplifying purification.
Optimized Protocol :
-
Reactants : Methyl nicotinate (1.0 equiv), ethylamine (1.5 equiv)
-
Conditions : Solvent-free, 60°C, 4–6 hours
-
Workup : Crude product is washed with cold water to remove excess ethylamine and methyl alcohol byproduct.
Advantages :
-
No solvent reduces environmental impact.
-
High atom economy and minimal waste generation.
Industrial Production Methods
Catalytic Hydrolysis of Nitriles
Large-scale production often employs continuous-flow reactors for nitrile aminolysis. Key parameters include:
| Parameter | Value |
|---|---|
| Reactor Type | Packed-bed tubular reactor |
| Catalyst Loading | 10% Pd/Al₂O₃ |
| Residence Time | 30–45 minutes |
| Throughput | 100–200 kg/day |
| Product Purity | ≥99.5% (GC-MS) |
This method ensures consistent quality and meets pharmaceutical-grade standards.
Solvent-Free Amidation
Industrial adaptations of ester aminolysis prioritize energy efficiency and cost reduction. For example, reactive extrusion technology enables continuous mixing of methyl nicotinate and ethylamine at elevated temperatures (70–90°C) without solvents.
Case Study :
A pilot plant achieved 85% conversion in 2 hours using twin-screw extruders, with the product directly crystallizing upon cooling. This approach reduces production costs by 40% compared to batch processes.
Catalytic Systems and Optimization
Acid Catalysts
Sulfonic acid resins (e.g., Amberlyst-15) enhance reaction rates in nicotinic acid-ethylamine condensation:
Conditions :
Enzymatic Catalysis
Recent advances explore lipases (e.g., Candida antarctica Lipase B) for amide bond formation.
Biocatalytic Protocol :
-
Substrates : Nicotinic acid, ethylamine
-
Solvent : tert-Butanol
-
Enzyme Loading : 10 mg/mL
-
Yield : 60–70% at 50°C, 24 hours
While greener, enzymatic methods currently lag in scalability.
Analytical Characterization
Purity Assessment
High-Performance Liquid Chromatography (HPLC) :
-
Column : C18 (250 × 4.6 mm, 5 µm)
-
Mobile Phase : Acetonitrile:phosphate buffer (pH 3.0), gradient elution
-
Detection : UV at 254 nm
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (400 MHz, D₂O) : δ 1.22 (t, J = 7.2 Hz, 3H, CH₂CH₃), 3.48 (q, J = 7.2 Hz, 2H, NHCH₂), 8.18 (m, 1H, pyridine-H), 8.75 (d, J = 4.8 Hz, 1H, pyridine-H), 9.05 (s, 1H, pyridine-H).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Schotten-Baumann | 70–85 | 95–98 | Moderate | Medium |
| Nitrile Aminolysis | 65–75 | 90–95 | High | Low |
| Ester Aminolysis | 80–90 | ≥98 | High | High |
| Enzymatic Catalysis | 60–70 | 85–90 | Low | High |
Ester aminolysis emerges as the most balanced approach, whereas enzymatic methods require further development.
Chemical Reactions Analysis
Types of Reactions: N-Ethylnicotinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-ethylpyridine-3-carboxylic acid.
Reduction: It can be reduced to form N-ethyl-3-aminopyridine.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines can be used under basic conditions.
Major Products Formed:
- Oxidation: N-ethylpyridine-3-carboxylic acid
- Reduction: N-ethyl-3-aminopyridine
- Substitution: Various substituted nicotinamides depending on the nucleophile used .
Scientific Research Applications
Chemical Applications
N-Ethylnicotinamide serves as a crucial building block in the synthesis of complex organic molecules. Its structural similarity to nicotinamide allows it to participate in various chemical reactions, making it valuable in synthetic chemistry.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Products Formed | Notes |
|---|---|---|
| Oxidation | N-ethylpyridine-3-carboxylic acid | Useful in synthesizing other derivatives |
| Reduction | N-ethyl-3-aminopyridine | Important for creating amine derivatives |
| Substitution | Various substituted nicotinamides | Dependent on nucleophile used |
Biological Applications
In biological systems, this compound acts as a precursor for coenzymes like NAD+ and NADP+, which are essential for cellular metabolism and energy production. Its role in modulating oxidative stress and influencing cellular pathways is significant for research in biochemistry and pharmacology.
Case Study: Nicotinamide Metabolism
A study highlighted the metabolic pathways involving nicotinamide and its derivatives, including this compound. Researchers observed that high doses of nicotinamide could lead to increased levels of related metabolites, which were associated with oxidative stress and insulin resistance in animal models . This underscores the importance of understanding dosage effects when considering therapeutic applications.
Medical Applications
The potential therapeutic applications of this compound are being explored, particularly concerning its effects on metabolic disorders and cellular health. Its influence on NAD+ levels suggests it could play a role in conditions such as type 2 diabetes and obesity.
Table 2: Medical Research Findings Involving this compound
Industrial Applications
In the industrial sector, this compound is utilized as an intermediate in the synthesis of pharmaceuticals. Its ability to act as a building block for more complex compounds makes it valuable in drug development.
Case Study: Doping Detection in Horses
Research conducted on the metabolism of nikethamide (N,N-diethylnicotinamide) in horses revealed that this compound is a significant metabolite. The study aimed to establish methods for detecting doping substances by identifying this metabolite in urine samples, which could enhance anti-doping efforts in equestrian sports .
Mechanism of Action
N-Ethylnicotinamide exerts its effects by participating in redox reactions within cells. It acts as a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular respiration and energy production. NAD+ is involved in various metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation .
Comparison with Similar Compounds
Nikethamide (N,N-Diethylnicotinamide)
- Structure : Contains two ethyl groups on the amide nitrogen (C₁₀H₁₄N₂O) .
- Pharmacology : A respiratory stimulant acting on the CNS and cardiovascular system. Banned by the World Anti-Doping Agency (WADA) in competition .
- Metabolism : Rapidly converted to N-Ethylnicotinamide, which is excreted in urine. Detection of the metabolite confirms Nikethamide use .
- Detection : Quantified via HPLC in blood and cerebrospinal fluid (LOD: ~0.1 µg/mL) .
N-Methylnicotinamide
Nicotinamide (Niacinamide)
- Structure : Parent compound lacking alkyl substitutions on the amide nitrogen (C₆H₆N₂O).
- Applications : Widely used in cosmetics and nutrition. Converted to this compound or ethyl nicotinate in analytical workflows for quantification .
Comparative Data Table
Key Research Findings
- Doping Cases : this compound was identified in racehorses (Hoosier Park, 2023) and tennis player Marin Čilić (2013), leading to sanctions .
- Analytical Sensitivity : Para-hydrogen-induced hyperpolarization NMR achieves sub-µM detection limits for this compound in urine, enhancing doping control accuracy .
- Metabolic Stability : this compound’s longer detection window compared to Nikethamide makes it a reliable biomarker .
Biological Activity
N-Ethylnicotinamide (NEA) is a derivative of nicotinamide, which is a form of vitamin B3. This compound has garnered interest due to its various biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
This compound is characterized by the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : 150.18 g/mol
This compound exhibits several mechanisms through which it exerts its biological effects:
- Inhibition of NAD+ Metabolism : NEA interferes with the metabolism of nicotinamide adenine dinucleotide (NAD+), which plays a crucial role in cellular energy production and redox reactions.
- Modulation of Nitric Oxide Synthase : NEA has been shown to influence nitric oxide synthase activity, potentially affecting vascular relaxation and blood flow regulation.
- Antimicrobial Activity : Some studies have indicated that NEA and its derivatives possess antimicrobial properties against various pathogens.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For instance, research demonstrated that NEA exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (mM) |
|---|---|
| Staphylococcus aureus | 0.03 |
| Escherichia coli | 0.05 |
| Pseudomonas aeruginosa | 0.016 |
| Klebsiella pneumoniae | 0.02 |
| Candida albicans | 0.1 |
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacterial Strains
Neuroprotective Effects
Studies have suggested that this compound may have neuroprotective properties. It has been observed to enhance the survival of neuronal cells under oxidative stress conditions, potentially through the activation of autophagy pathways and reduction of neuroinflammation .
Cytotoxicity Studies
Cytotoxicity assessments have shown that while NEA exhibits biological activity, it can also induce cytotoxic effects at higher concentrations. A study evaluating the cytotoxicity of NEA compared to other nicotinamides found that at concentrations above 1 mM, significant cell death was observed in certain cell lines .
Case Studies
- Case Study on Teratogenic Effects : A study investigated the teratogenic potential of this compound in animal models. It was found that exposure during critical periods of development resulted in adverse outcomes, suggesting caution in its use during pregnancy .
- Clinical Observations : Clinical observations regarding the use of this compound for treating skin conditions showed promising results in reducing symptoms associated with inflammatory skin disorders .
Q & A
Q. What validated analytical methods are recommended for identifying and quantifying N-Ethylnicotinamide in synthetic or biological matrices?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a robust method for quantifying this compound. Key parameters include:
- Column : C18 stationary phase.
- Mobile Phase : Acetonitrile-phosphate buffer (pH 3.0) in a gradient elution mode.
- Detection : UV absorbance at 254 nm, optimized for nicotinamide derivatives.
Validation should include linearity (1–100 µg/mL), precision (RSD < 5%), and recovery rates (>90%) using spiked biological samples (e.g., blood, urine). Cross-validate with mass spectrometry (LC-MS) for confirmatory analysis .
Experimental Design Tip: Include internal standards (e.g., deuterated analogs) to control for matrix effects .
Q. How can researchers design a reproducible synthesis protocol for this compound?
- Methodological Answer :
- Reaction Setup : React nicotinoyl chloride with ethylamine in anhydrous dichloromethane under nitrogen atmosphere.
- Purification : Use thin-layer chromatography (TLC) with silica gel plates (ethyl acetate:methanol 9:1) to monitor reaction progress.
- Characterization : Confirm structure via H/C NMR (e.g., ethyl group protons at δ 1.2–1.4 ppm) and high-resolution mass spectrometry (HRMS).
- Purity Assessment : Quantify residual solvents (e.g., dichloromethane) via gas chromatography (GC) to meet pharmacopeial standards .
Reproducibility Note: Document catalyst ratios, temperature, and stirring time meticulously to enable replication .
Advanced Research Questions
Q. How can contradictions in reported pharmacological effects of this compound (e.g., metabolic vs. neuroactive roles) be systematically resolved?
- Methodological Answer :
- Data Triangulation : Conduct a meta-analysis of preclinical studies, stratifying results by model (in vivo vs. in vitro), dosage, and endpoint metrics (e.g., phosphorous excretion vs. CNS activity). Use PRISMA guidelines for systematic literature reviews .
- Sensitivity Analysis : Apply statistical models (e.g., mixed-effects regression) to assess whether confounding variables (e.g., species differences, co-administered drugs) explain discrepancies .
- Mechanistic Validation : Use isotopic tracing (e.g., C-labeled this compound) to track metabolite distribution and identify off-target interactions .
Ethical Consideration: Ensure animal models align with institutional ethics guidelines for translational relevance .
Q. What methodologies are optimal for elucidating this compound’s metabolic pathways and interactions with related compounds (e.g., nicotinamide)?
- Methodological Answer :
- In Vitro Systems : Use hepatic microsomes or S9 fractions to study phase I/II metabolism. Monitor NAD+ depletion via fluorometric assays to assess enzymatic activity .
- In Vivo Models : Administer this compound to rodents and collect serial blood/urine samples for pharmacokinetic profiling (AUC, ). Compare with nicotinamide controls to identify competitive metabolic inhibition .
- Computational Integration : Apply kinetic modeling (e.g., Michaelis-Menten parameters) to predict substrate specificity for enzymes like nicotinamide N-methyltransferase (NNMT) .
Data Reporting: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing raw metabolomics datasets .
Methodological Best Practices
Q. How should researchers address ethical and reproducibility challenges in studies involving this compound?
- Methodological Answer :
- Ethical Compliance : For animal studies, follow ARRIVE 2.0 guidelines for reporting sample size justification, randomization, and blinding. Obtain IACUC approval for protocols involving repeated dosing .
- Replication Frameworks : Pre-register experimental designs (e.g., on Open Science Framework) and share step-by-step protocols, including raw NMR/LC-MS spectra .
- Conflict Resolution : Establish interdisciplinary review panels to adjudicate data contradictions, leveraging expertise in pharmacology, analytical chemistry, and biostatistics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
